4-Mercaptopyridine-3-carboxylic acid

Description

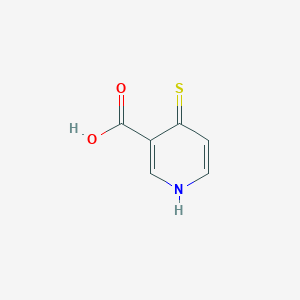

Structure

3D Structure

Properties

IUPAC Name |

4-sulfanylidene-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2S/c8-6(9)4-3-7-2-1-5(4)10/h1-3H,(H,7,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXGWKRJJEODSIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C(C1=S)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356075 | |

| Record name | 4-MERCAPTOPYRIDINE-3-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18103-73-6 | |

| Record name | 4-MERCAPTOPYRIDINE-3-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Mercaptopyridine-3-carboxylic Acid: Properties, Reactivity, and Applications for the Research Scientist

This guide provides a comprehensive technical overview of 4-Mercaptopyridine-3-carboxylic acid (also known as 4-mercaptonicotinic acid), a bifunctional heterocyclic compound of increasing interest in medicinal chemistry, materials science, and coordination chemistry. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical properties, reactivity, and potential applications, grounded in established scientific principles and literature.

Core Molecular Structure and Physicochemical Properties

4-Mercaptopyridine-3-carboxylic acid is a pyridine derivative featuring both a thiol (-SH) and a carboxylic acid (-COOH) functional group. This unique combination of a soft nucleophilic thiol and a versatile carboxylic acid on a rigid aromatic scaffold imparts a distinct set of chemical characteristics.

Structural and Physical Data

Below is a summary of the key physicochemical properties of 4-Mercaptopyridine-3-carboxylic acid. It is important to note that while experimental data is prioritized, some parameters are based on high-quality computational predictions.

| Property | Value | Source |

| CAS Number | 18103-73-6 | [1] |

| Molecular Formula | C₆H₅NO₂S | [2] |

| Molecular Weight | 155.18 g/mol | [2] |

| Melting Point | 234-237 °C | ChemicalBook |

| Boiling Point (Predicted) | 337.6 ± 27.0 °C | ChemicalBook |

| Density (Predicted) | 1.439 ± 0.06 g/cm³ | ChemicalBook |

| pKa (Predicted) | 1.46 ± 0.48 | ChemicalBook |

| XLogP3-AA (Computed) | 0.5 | [2] |

| Topological Polar Surface Area | 81.4 Ų | [2] |

Tautomerism: The Thiol-Thione Equilibrium

A critical aspect of the chemistry of mercaptopyridines is the existence of thiol-thione tautomerism. For 4-mercaptopyridines, the equilibrium often favors the thione form, 4-sulfanylidene-1H-pyridine-3-carboxylic acid, particularly in polar solvents and in the solid state. This is due to the greater stability of the amide-like resonance structure in the thione form.[2]

Thiol [label="4-Mercaptopyridine-3-carboxylic acid (Thiol Form)"]; Thione [label="4-Sulfanylidene-1H-pyridine-3-carboxylic acid (Thione Form)"];

Thiol -- Thione [label="Equilibrium"]; }

Caption: Thiol-thione tautomerism of 4-Mercaptopyridine-3-carboxylic acid.This tautomerism has significant implications for its reactivity and coordination chemistry, as the electronic distribution and hydrogen bonding capabilities of the two forms differ. Researchers should consider the predominant tautomeric form under their specific experimental conditions.

Synthesis and Spectroscopic Characterization

While 4-Mercaptopyridine-3-carboxylic acid is commercially available from several suppliers, understanding its synthesis is crucial for derivatization and cost-effective production.

Proposed Synthesis Pathway

A common and logical approach to the synthesis of 4-Mercaptopyridine-3-carboxylic acid involves the nucleophilic aromatic substitution of a suitable precursor, such as 4-chloro-3-pyridinecarboxylic acid, with a source of sulfur.

Start [label="4-Chloro-3-pyridinecarboxylic acid"]; Reagent [label="Sodium Hydrosulfide (NaSH)"]; Product [label="4-Mercaptopyridine-3-carboxylic acid"]; Solvent [label="Polar aprotic solvent (e.g., DMF)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

Start -> Product [label="Nucleophilic Aromatic Substitution"]; Reagent -> Product; Solvent -> Product [style=dotted]; }

Caption: Proposed synthesis of 4-Mercaptopyridine-3-carboxylic acid.Experimental Protocol (Theoretical):

-

Dissolution: Dissolve 4-chloro-3-pyridinecarboxylic acid in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF).

-

Reagent Addition: Add a slight excess of sodium hydrosulfide (NaSH) to the solution. The use of NaSH provides the nucleophilic SH⁻ species.[3]

-

Reaction: Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup: Upon completion, cool the reaction mixture and pour it into water.

-

Acidification: Acidify the aqueous solution with a mineral acid (e.g., HCl) to protonate the carboxylate and thiolate, leading to the precipitation of the product.

-

Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system.

Spectroscopic Characterization

-

¹H and ¹³C NMR Spectroscopy: The NMR spectra will be influenced by the tautomeric equilibrium. The proton and carbon chemical shifts of the pyridine ring will be indicative of the substitution pattern. A study on positional isomers of mercapto-pyridine carboxylic acids provides valuable reference data for interpreting the spectra of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and potentially the N-H (~3100-3000 cm⁻¹) and C=S (~1100-1200 cm⁻¹) stretches if the thione tautomer is present.

-

UV-Visible Spectroscopy: Mercaptopyridines typically exhibit strong UV absorption bands. The position of these bands will be sensitive to the solvent and the tautomeric form present.

Chemical Reactivity

The reactivity of 4-Mercaptopyridine-3-carboxylic acid is dictated by its three key features: the aromatic pyridine ring, the nucleophilic thiol/thione group, and the electrophilic carboxylic acid group.

Reactions at the Thiol Group

The thiol group is a soft nucleophile and readily undergoes reactions with soft electrophiles.

-

Alkylation: Reaction with alkyl halides in the presence of a base will lead to the formation of the corresponding thioether. This is a common strategy for derivatization.

-

Oxidation: The thiol can be oxidized to a disulfide under mild conditions. Stronger oxidizing agents can lead to the formation of sulfonic acids.

Reactions at the Carboxylic Acid Group

The carboxylic acid group can undergo a variety of classical transformations.

-

Esterification: Reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) will yield the corresponding ester.

-

Amide Formation: Activation of the carboxylic acid (e.g., with a carbodiimide) followed by reaction with an amine will produce the corresponding amide.[4]

-

Reduction: Strong reducing agents like lithium aluminum hydride can reduce the carboxylic acid to the corresponding primary alcohol.

Reactivity of the Pyridine Ring

The pyridine ring is generally electron-deficient and less susceptible to electrophilic aromatic substitution compared to benzene. However, the existing substituents will direct any such reactions. The nitrogen atom of the pyridine ring can act as a nucleophile and a base, and can be quaternized by reaction with alkyl halides.

Molecule [label="4-Mercaptopyridine-\n3-carboxylic acid"]; Thiol_Reactions [label="Alkylation\nOxidation"]; Carboxyl_Reactions [label="Esterification\nAmide Formation\nReduction"]; Pyridine_Reactions [label="N-Alkylation"];

Molecule -- Thiol_Reactions [label="Thiol Group"]; Molecule -- Carboxyl_Reactions [label="Carboxylic Acid Group"]; Molecule -- Pyridine_Reactions [label="Pyridine Nitrogen"]; }

Caption: Key reactivity sites of 4-Mercaptopyridine-3-carboxylic acid.Applications in Research and Development

The unique structural features of 4-Mercaptopyridine-3-carboxylic acid make it a valuable building block in several areas of chemical and pharmaceutical research.

Coordination Chemistry

The presence of multiple potential donor atoms (N, S, and O) makes this molecule an excellent ligand for the formation of coordination complexes with a variety of metal ions. The resulting metal-organic frameworks (MOFs) or coordination polymers can have interesting catalytic, magnetic, or optical properties.

Drug Discovery and Development

Pyridine carboxylic acids are a well-established scaffold in medicinal chemistry, forming the core of numerous drugs.[5] The introduction of a mercapto group provides a handle for conjugation to biomolecules or for interaction with specific biological targets. Its derivatives have been investigated for a range of biological activities, including antibacterial and anticancer properties.

Materials Science and Sensor Technology

The thiol group has a strong affinity for gold surfaces, enabling the formation of self-assembled monolayers (SAMs). This property is exploited in the development of sensors and functionalized nanoparticles. For instance, the related 6-mercaptopyridine-3-carboxylic acid has been used to functionalize gold nanoparticles for the colorimetric detection of metal ions.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling 4-Mercaptopyridine-3-carboxylic acid. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. General safety recommendations include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Mercaptopyridine-3-carboxylic acid is a versatile heterocyclic compound with a rich and diverse chemistry. Its bifunctional nature, coupled with the unique properties of the pyridine scaffold, makes it a valuable tool for researchers in a wide range of disciplines. From the design of novel pharmaceuticals to the construction of advanced materials, the potential applications of this molecule are vast and continue to be explored. This guide has provided a foundational understanding of its core chemical properties, offering a starting point for further investigation and innovation.

References

-

Organic Syntheses. (n.d.). p-AMINOPHENYL DISULFIDE. Retrieved from [Link]

-

PubChem. (n.d.). Sodium hydrosulfide. Retrieved from [Link]

-

Millotti, G., Samberger, C., Fröhlich, E., & Bernkop-Schnürch, A. (2009). Chitosan-graft-6-mercaptonicotinic Acid: Synthesis, Characterization, and Biocompatibility. Biomacromolecules, 10(11), 3023–3027. [Link]

- Google Patents. (n.d.). US2513251A - Preparation of pyridine carboxylic acids.

-

PubMed. (2009). Chitosan-graft-6-mercaptonicotinic acid: synthesis, characterization, and biocompatibility. Retrieved from [Link]

-

PubChem. (n.d.). 4-Mercaptopyridine-3-carboxylic acid. Retrieved from [Link]

-

PubMed. (2004). Evaluation of pyridine-3-carboxylic acid as a drug carrier by utilizing multivariate methods, structure property correlations, and pattern recognition techniques. Retrieved from [Link]

-

PubMed Central. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. 4-Mercaptopyridine-3-carboxylic acid | C6H5NO2S | CID 819383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sodium hydrosulfide | NaHS | CID 28015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Chitosan-graft-6-mercaptonicotinic acid: synthesis, characterization, and biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

An In-Depth Technical Guide to 4-Mercaptopyridine-3-carboxylic Acid

CAS Number: 18103-73-6

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Mercaptopyridine-3-carboxylic acid (CAS No. 18103-73-6), a heterocyclic organic compound of interest in medicinal chemistry and materials science. While specific peer-reviewed data on this particular isomer is limited, this document synthesizes available information on its physicochemical properties, potential synthetic pathways, and likely chemical behavior based on established principles and studies of closely related analogues. The guide addresses the critical aspect of tautomerism in mercaptopyridines, outlines a theoretical synthetic protocol, and discusses potential applications in drug development by drawing parallels with other functionalized pyridine carboxylic acids. This document aims to serve as a foundational resource for researchers, highlighting both the known characteristics and the current knowledge gaps surrounding this compound, thereby encouraging further investigation into its unique properties and applications.

Introduction: The Structural Significance of Mercaptopyridine Carboxylic Acids

Pyridine carboxylic acid isomers, including picolinic, nicotinic, and isonicotinic acids, are foundational scaffolds in the development of a wide array of therapeutic agents.[1] These structures are integral to drugs targeting conditions as diverse as tuberculosis, cancer, diabetes, and HIV/AIDS.[1][2] The introduction of a mercapto (thiol) group onto these pyridine rings adds a layer of chemical reactivity and potential for novel biological interactions. 4-Mercaptopyridine-3-carboxylic acid, also known as 4-mercaptonicotinic acid, belongs to this promising class of compounds. Its bifunctional nature, possessing both a carboxylic acid and a thiol group, makes it a versatile building block for more complex molecules. The thiol group can undergo oxidation to form disulfides or be used for conjugation to biomolecules or surfaces, while the carboxylic acid provides a handle for amide bond formation or other modifications.

Physicochemical Properties and Structural Elucidation

While extensive experimental data for 4-Mercaptopyridine-3-carboxylic acid is not widely published, its fundamental properties can be summarized from available chemical databases.

| Property | Value | Source |

| CAS Number | 18103-73-6 | [3][4][5][6][7][8] |

| Molecular Formula | C₆H₅NO₂S | [3][4][7] |

| Molecular Weight | 155.18 g/mol | [3][7] |

| IUPAC Name | 4-sulfanylidene-1H-pyridine-3-carboxylic acid | [3] |

| Synonyms | 4-Mercaptonicotinic acid | [3][7] |

Tautomerism: A Critical Consideration

A key feature of mercaptopyridines is their existence in a tautomeric equilibrium between the thiol and thione forms. In the case of 4-mercaptopyridine, this equilibrium is between the 4-mercaptopyridine (thiol) form and the pyridine-4(1H)-thione (thione) form. The IUPAC name, 4-sulfanylidene-1H-pyridine-3-carboxylic acid, suggests a preference for the thione tautomer in the solid state or under certain naming conventions.[3]

Studies on 2- and 4-mercaptopyridines have shown that the position of this equilibrium is highly dependent on the solvent environment.[6]

-

In nonpolar solvents , the thiol form tends to predominate.

-

In polar solvents and in the solid state (through self-association), the equilibrium shifts significantly towards the more polar thione form.[6]

This tautomerism is a critical factor for researchers to consider, as the reactivity and biological activity of the two forms can differ substantially. For instance, the thiol form is a nucleophile, while the thione form has a different electronic distribution and hydrogen bonding capability.

Caption: Tautomeric equilibrium of 4-mercaptopyridine-3-carboxylic acid.

Synthesis and Reactivity

A specific, validated synthesis protocol for 4-Mercaptopyridine-3-carboxylic acid is not prominently described in the scientific literature. However, a plausible synthetic route can be conceptualized based on established pyridine chemistry. Pyridine carboxylic acids are often important intermediates in the synthesis of pharmaceuticals and other fine chemicals.[11]

Proposed Synthetic Workflow

A potential synthetic approach could involve the introduction of a mercapto group onto a pre-existing pyridine-3-carboxylic acid backbone, or the construction of the substituted pyridine ring. One common method for introducing a thiol group onto a pyridine ring is via the displacement of a suitable leaving group, such as a halogen, with a sulfur nucleophile.

The following represents a generalized, theoretical workflow:

Caption: A theoretical synthetic workflow for 4-mercaptopyridine-3-carboxylic acid.

Step-by-Step Conceptual Protocol:

-

Starting Material: The synthesis would likely begin with a 4-halopyridine-3-carboxylic acid derivative, for example, 4-chloropyridine-3-carboxylic acid.

-

Nucleophilic Aromatic Substitution: The starting material would be reacted with a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis. This reaction would displace the chloride at the 4-position with a thiol group.

-

Reaction Conditions: The reaction would likely be carried out in a polar aprotic solvent, such as DMF or DMSO, and may require elevated temperatures to facilitate the substitution.

-

Work-up and Isolation: After the reaction is complete, an aqueous work-up with acidification would be necessary to protonate the carboxylate and thiolate groups. The final product could then be isolated by filtration or extraction, followed by purification techniques like recrystallization or chromatography.

Causality Behind Experimental Choices:

-

Choice of Leaving Group: A halogen, particularly chlorine or bromine, at the 4-position of the pyridine ring is susceptible to nucleophilic aromatic substitution due to the electron-withdrawing nature of the ring nitrogen.

-

Choice of Sulfur Nucleophile: Sodium hydrosulfide is a direct and efficient source of the thiol group. Thiourea is an alternative that forms a stable intermediate, which can then be hydrolyzed to yield the thiol, often with fewer side reactions.

-

Solvent and Temperature: Polar aprotic solvents are chosen to dissolve the reactants and facilitate the SNAr mechanism. Heat is often required to overcome the activation energy of the reaction.

Potential Applications in Drug Development and Research

While direct biological activity data for 4-Mercaptopyridine-3-carboxylic acid is scarce, the activities of its isomers and related compounds provide a strong rationale for its investigation in drug discovery.

-

Enzyme Inhibition: Pyridine carboxylic acid derivatives are known to act as enzyme inhibitors against a wide range of targets.[1] The presence of the thiol group in 4-mercaptopyridine-3-carboxylic acid opens up the possibility of it acting as a covalent inhibitor or a metal-chelating inhibitor, particularly for metalloenzymes.

-

Coordination Chemistry and Bio-inorganic Applications: The mercapto and carboxylate groups make this molecule an excellent ligand for coordinating with metal ions. For instance, 6-mercaptopyridine-3-carboxylic acid has been used in the synthesis of zinc(II) coordination polymers and for the functionalization of gold nanoparticles for sensing applications.[12]

-

Mucoadhesive Drug Delivery: Thiolated polymers, created by conjugating thiol-containing molecules to polymers like chitosan, have shown promise in drug delivery due to their mucoadhesive properties. The conjugation of 6-mercaptonicotinic acid to chitosan resulted in a biocompatible material with potential for such applications.[1]

-

Scaffold for Medicinal Chemistry: As a bifunctional building block, 4-mercaptopyridine-3-carboxylic acid can be elaborated into more complex molecules. The carboxylic acid can be converted to amides, esters, or other functional groups, while the thiol can be alkylated or oxidized, providing a platform for generating a library of compounds for screening against various biological targets. For example, various organotin(IV) carboxylates have been synthesized and shown to possess significant biological activities, including anticancer and antimicrobial effects.[13][14][15]

Conclusion and Future Directions

4-Mercaptopyridine-3-carboxylic acid (CAS No. 18103-73-6) is a compound with significant untapped potential in both medicinal chemistry and materials science. While its basic chemical identity is established, a notable gap exists in the scientific literature regarding its specific synthesis, reactivity, and biological activity. Based on the known properties of its isomers and the broader class of mercaptopyridine carboxylic acids, it is reasonable to hypothesize that this compound could serve as a valuable building block for novel enzyme inhibitors, coordination complexes, and functionalized biomaterials.

Future research should focus on:

-

Developing and publishing a robust and scalable synthesis for 4-mercaptopyridine-3-carboxylic acid.

-

Thoroughly characterizing the compound using modern spectroscopic and analytical techniques.

-

Investigating its tautomeric behavior in different solvent systems to understand its fundamental chemical properties.

-

Screening the compound and its derivatives for biological activity against a range of therapeutic targets.

By addressing these areas, the scientific community can unlock the full potential of this intriguing molecule.

References

-

PubChem. 4-Mercaptopyridine-3-carboxylic acid. National Center for Biotechnology Information. [Link]

-

PubMed. Chitosan-graft-6-mercaptonicotinic acid: synthesis, characterization, and biocompatibility. [Link]

-

PubMed Central. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

-

ResearchGate. Representations of the molecular structures of the mercaptonicotinate... [Link]

-

Canadian Science Publishing. Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. [Link]

-

PubMed. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. [Link]

- Google Patents. US8575350B2 - Process for producing pyridine carboxylic acids.

-

PubMed Central. Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir. [Link]

- Google Patents. EP0004279A1 - Process for the preparation of 4-pyridone-3-carboxylic acids, 1-cyclopropyl ...

- Google Patents. US3657259A - Process for the production of pyridine carboxylic acids.

-

Frontiers. Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates. [Link]

-

Systematic Reviews in Pharmacy. Synthesis and Biological Activities of Organotin (IV) Carboxylates: A Review. [Link]

-

PubChem. 2-Mercaptonicotinic Acid. [Link]

-

PubMed Central. Synthesis, Chemical Characterization and Biological Screening for Cytotoxicity and Antitumor Activity of Organotin (IV) Derivatives of 3,4-Methylenedioxy 6-nitrophenylpropenoic Acid. [Link]

-

PubMed Central. Synthesis, Characterization, Semiempirical and Biological Activities of Organotin(IV) Carboxylates with 4-Piperidinecarboxylic Acid. [Link]

Sources

- 1. Chitosan-graft-6-mercaptonicotinic acid: synthesis, characterization, and biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Mercaptopyridine-3-carboxylic acid | C6H5NO2S | CID 819383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. EP0004279A1 - Process for the preparation of 4-pyridone-3-carboxylic acids, 1-cyclopropyl-4-pyridone-3-carboxylic acid derivatives and medicines containing them - Google Patents [patents.google.com]

- 5. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. synchem.de [synchem.de]

- 8. Page loading... [wap.guidechem.com]

- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Mercaptonicotinic acid(38521-46-9) 13C NMR [m.chemicalbook.com]

- 11. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]

- 12. US3657259A - Process for the production of pyridine carboxylic acids - Google Patents [patents.google.com]

- 13. Frontiers | Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates [frontiersin.org]

- 14. Synthesis, Chemical Characterization and Biological Screening for Cytotoxicity and Antitumor Activity of Organotin (IV) Derivatives of 3,4-Methylenedioxy 6-nitrophenylpropenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, Characterization, Semiempirical and Biological Activities of Organotin(IV) Carboxylates with 4-Piperidinecarboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Mercaptopyridine-3-carboxylic Acid: Molecular Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-mercaptopyridine-3-carboxylic acid, a bifunctional heterocyclic compound with significant potential in materials science and pharmaceutical development. While direct experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes information from closely related analogs and established chemical principles to provide a robust framework for its synthesis, characterization, and application. We will delve into its molecular structure, tautomeric nature, key chemical properties, and provide expert-guided protocols for its use in forming self-assembled monolayers (SAMs) and as a ligand in coordination polymers. This document is intended to serve as a foundational resource for researchers looking to explore the unique capabilities of this versatile molecule.

Introduction: The Scientific Interest in 4-Mercaptopyridine-3-carboxylic Acid

4-Mercaptopyridine-3-carboxylic acid (also known as 4-mercaptonicotinic acid) is a unique molecular building block that combines the functionalities of a pyridine ring, a thiol group, and a carboxylic acid group.[1] This trifecta of chemical features makes it a highly attractive candidate for a range of applications, from the development of novel drug delivery systems to the construction of advanced materials with tailored surface properties.

The pyridine moiety offers a site for coordination to metal centers and participation in hydrogen bonding. The thiol (-SH) group provides a strong anchoring point to noble metal surfaces, most notably gold, enabling the formation of ordered thin films.[2] Finally, the carboxylic acid (-COOH) group can be utilized for further functionalization, pH-responsive behavior, and as a secondary coordination site.

The primary challenge in working with this molecule is the relative scarcity of published, in-depth experimental data. This guide aims to bridge that gap by providing a scientifically grounded and practical resource based on the known chemistry of its constituent parts and related molecular systems.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of 4-mercaptopyridine-3-carboxylic acid are summarized below.

| Property | Value | Source(s) |

| CAS Number | 18103-73-6 | [1] |

| Molecular Formula | C₆H₅NO₂S | [1] |

| Molecular Weight | 155.17 g/mol | [1] |

| IUPAC Name | 4-sulfanylpyridine-3-carboxylic acid | [1] |

| Synonyms | 4-Mercaptonicotinic acid | [1] |

| Physical State | Solid (predicted) | N/A |

| Solubility | Expected to be soluble in polar organic solvents and aqueous base. | N/A |

Thiol-Thione Tautomerism: A Critical Consideration

A crucial aspect of the chemistry of mercaptopyridines is the existence of thiol-thione tautomerism.[3][4] The molecule can exist in equilibrium between the thiol form (with a C-SH bond) and the thione form (with a C=S bond and an N-H bond).

Caption: Thiol-Thione Tautomerism of 4-Mercaptopyridine-3-carboxylic Acid.

For 2- and 4-mercaptopyridines, the thione tautomer is generally favored, particularly in polar solvents and in the solid state.[3][4] This preference is due to the greater stability of the amide-like resonance structure in the thione form. It is therefore highly probable that 4-mercaptopyridine-3-carboxylic acid also predominantly exists in its thione form under most experimental conditions. This has significant implications for its reactivity, coordination chemistry, and spectroscopic characterization.

Synthesis and Characterization

Proposed Synthesis Protocol

A common method for the synthesis of aromatic thiols is via the displacement of a halide with a sulfur nucleophile. A potential route to 4-mercaptopyridine-3-carboxylic acid is from 4-chloropyridine-3-carboxylic acid.

Caption: Proposed Synthesis of 4-Mercaptopyridine-3-carboxylic Acid.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloropyridine-3-carboxylic acid in a suitable polar aprotic solvent such as dimethylformamide (DMF).

-

Nucleophilic Substitution: Add sodium hydrosulfide (NaSH) to the solution. The reaction mixture is then heated to facilitate the nucleophilic aromatic substitution of the chloride with the hydrosulfide anion. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting residue is then dissolved in water and acidified with a mineral acid (e.g., dilute HCl) to protonate the carboxylate and thiolate groups. This will precipitate the product.

-

Purification: The crude product can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent system.

Causality Behind Experimental Choices:

-

Inert Atmosphere: This is crucial to prevent the oxidation of the thiol product to the corresponding disulfide.

-

Polar Aprotic Solvent: DMF is a good choice as it can dissolve the reactants and is stable to the reaction conditions.

-

Acidification: This step is necessary to neutralize the reaction mixture and precipitate the desired product in its protonated form.

Spectroscopic Characterization

Due to the lack of published spectra for 4-mercaptopyridine-3-carboxylic acid, the following are expected characteristic signals based on the analysis of its functional groups and related compounds.

| Technique | Expected Observations |

| ¹H NMR | - A broad signal for the carboxylic acid proton (>10 ppm).- Signals for the aromatic protons on the pyridine ring.- A signal for the N-H proton of the thione tautomer. |

| ¹³C NMR | - A signal for the carbonyl carbon of the carboxylic acid (~160-180 ppm).- A signal for the thione carbon (C=S) at a downfield chemical shift.- Signals for the other carbons of the pyridine ring. |

| FTIR (ATR) | - A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- A C=O stretch from the carboxylic acid (~1700 cm⁻¹).- A C=S stretch from the thione tautomer.- N-H stretching and bending vibrations. |

| Mass Spec (ESI-) | - A molecular ion peak at m/z corresponding to [M-H]⁻. |

Applications in Materials Science and Drug Development

The unique bifunctionality of 4-mercaptopyridine-3-carboxylic acid opens up a range of potential applications.

Self-Assembled Monolayers (SAMs)

The thiol group allows for the formation of SAMs on gold and other noble metal surfaces.[2] The carboxylic acid and pyridine functionalities can then be used to tailor the surface properties of the resulting monolayer.

Experimental Protocol for SAM Formation on Au(111):

Caption: Workflow for SAM formation of 4-mercaptopyridine-3-carboxylic acid on a gold substrate.

-

Substrate Preparation: A gold-coated substrate (e.g., Au on mica or silicon) is cleaned thoroughly. This can be done by sonication in ethanol and then water, followed by drying under a stream of nitrogen. For a highly ordered surface, the substrate should be flame-annealed to create large, flat Au(111) terraces.

-

Solution Preparation: Prepare a dilute solution (typically 1 mM) of 4-mercaptopyridine-3-carboxylic acid in a high-purity solvent such as ethanol.

-

Immersion: Immerse the cleaned gold substrate into the thiol solution. The self-assembly process begins immediately. For the formation of a well-ordered monolayer, an immersion time of 12-24 hours is recommended.[5] The container should be sealed to prevent solvent evaporation and contamination.

-

Rinsing and Drying: After immersion, the substrate is removed from the solution, rinsed thoroughly with fresh ethanol to remove any physisorbed molecules, and then dried under a gentle stream of nitrogen.

Self-Validating System: The quality of the resulting SAM can be assessed using techniques such as contact angle goniometry, ellipsometry, X-ray photoelectron spectroscopy (XPS), and scanning tunneling microscopy (STM). A successful SAM formation will result in a uniform, well-ordered monolayer with the expected surface properties.

Coordination Polymers and Metal-Organic Frameworks (MOFs)

The pyridine nitrogen and the carboxylic acid group make 4-mercaptopyridine-3-carboxylic acid an excellent candidate as a linker in the synthesis of coordination polymers and MOFs. These materials have potential applications in gas storage, catalysis, and sensing.

General Protocol for Hydrothermal Synthesis of a Coordination Polymer:

-

Reactant Mixture: In a Teflon-lined autoclave, combine 4-mercaptopyridine-3-carboxylic acid, a metal salt (e.g., zinc acetate, copper nitrate), and a suitable solvent (often a mixture of water and an organic co-solvent like DMF or ethanol).

-

pH Adjustment: The pH of the mixture may need to be adjusted with a base (e.g., NaOH) to deprotonate the carboxylic acid and facilitate coordination.

-

Hydrothermal Reaction: The autoclave is sealed and heated in an oven at a temperature typically between 100 and 180 °C for 1-3 days.

-

Crystal Growth: The autoclave is then allowed to cool slowly to room temperature to promote the growth of single crystals.

-

Isolation and Characterization: The resulting crystals are collected by filtration, washed with the solvent, and dried. The structure of the coordination polymer can then be determined by single-crystal X-ray diffraction.

Expertise in Protocol Design: The choice of metal salt, solvent system, temperature, and reaction time are all critical parameters that will influence the final structure and properties of the coordination polymer. A systematic variation of these parameters is often necessary to obtain high-quality crystals of the desired material.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-mercaptopyridine-3-carboxylic acid is not widely available, the safety precautions for the closely related compound, 4-mercaptopyridine, should be followed.[6]

-

Hazards: Expected to cause skin and eye irritation. May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood.

-

Handling: Avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area away from oxidizing agents.

Conclusion and Future Outlook

4-Mercaptopyridine-3-carboxylic acid is a molecule with considerable untapped potential. Its unique combination of functional groups makes it a versatile tool for chemists and materials scientists. While the lack of extensive published data presents a challenge, it also represents an opportunity for new and exciting research. This guide provides a solid foundation for researchers to begin exploring the synthesis, characterization, and application of this promising compound. Future work should focus on the systematic study of its properties and the development of novel materials and technologies based on its unique molecular architecture.

References

-

PubChem. (n.d.). 4-Mercaptopyridine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Saha, S., Dutta, B., Ghosh, M., & Chowdhury, J. (2022). Adsorption of 4-Mercapto Pyridine with Gold Nanoparticles Embedded in the Langmuir–Blodgett Film Matrix of Stearic Acid: SERS, XPS Studies Aided by Born–Oppenheimer on the Fly Dynamics, Time–Resolved Wavelet Transform Theory, and DFT. ACS Omega, 7(32), 27818–27830. [Link]

-

Saha, S., Dutta, B., Ghosh, M., & Chowdhury, J. (2022). Adsorption of 4-Mercapto Pyridine with Gold Nanoparticles Embedded in the Langmuir–Blodgett Film Matrix of Stearic Acid: SERS, XPS Studies Aided by Born–Oppenheimer on the Fly Dynamics, Time–Resolved Wavelet Transform Theory, and DFT. ACS Omega, 7(32), 27818-27830. [Link]

-

Antonov, L., Stoyanov, S., & Nedeltcheva, D. (2000). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 78(8), 1178-1183. [Link]

-

Antonov, L., Stoyanov, S., & Nedeltcheva, D. (2015). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. ResearchGate. Retrieved from [Link]

Sources

- 1. 4-Mercaptopyridine-3-carboxylic acid | C6H5NO2S | CID 819383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. synchem.de [synchem.de]

- 3. researchgate.net [researchgate.net]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 18103-73-6 CAS MSDS (4-Mercaptopyridine-3-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 4-Mercaptopyridine-3-carboxylic Acid

Introduction

4-Mercaptopyridine-3-carboxylic acid is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, incorporating a pyridine ring, a carboxylic acid, and a thiol group, offers multiple points for chemical modification, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials. The thiol group, in particular, can act as a potent nucleophile, a ligand for metal coordination, or a site for disulfide bond formation, imparting unique chemical and biological properties to its derivatives.

This technical guide provides a comprehensive overview of the principal synthetic routes to 4-mercaptopyridine-3-carboxylic acid, designed for researchers, scientists, and professionals in drug development. The methodologies presented are grounded in established chemical principles and supported by authoritative literature, offering both theoretical understanding and practical, step-by-step protocols.

Strategic Approaches to Synthesis

The synthesis of 4-mercaptopyridine-3-carboxylic acid can be approached through several strategic disconnections. The most viable pathways involve the introduction of the thiol group onto a pre-functionalized pyridine-3-carboxylic acid backbone. This guide will focus on two primary, well-precedented routes:

-

Nucleophilic Aromatic Substitution from a 4-halopyridine precursor.

-

Sandmeyer-type Transformation via diazotization of a 4-aminopyridine precursor.

A third, less direct but plausible route, the Newman-Kwart Rearrangement , will also be discussed as a potential alternative.

Route 1: Nucleophilic Aromatic Substitution of 4-Chloropyridine-3-carboxylic Acid

This is arguably the most direct and commonly employed strategy for the synthesis of aromatic thiols. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group activates the 4-position of the ring towards nucleophilic attack, making the displacement of a halide, such as chloride, with a sulfur nucleophile an efficient process.

Causality Behind Experimental Choices

The choice of a sulfur nucleophile is critical. Sodium hydrosulfide (NaSH) is a common and effective reagent for this transformation. The reaction is typically carried out in a polar, aprotic solvent like dimethylformamide (DMF) or in a protic solvent like ethanol or propylene glycol to facilitate the dissolution of the reagents and promote the substitution reaction. [1]The temperature of the reaction is a key parameter; elevated temperatures are often required to overcome the activation energy of the substitution, but excessive heat can lead to side reactions and decomposition.

Experimental Protocol

Step 1: Preparation of the Reaction Mixture

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloropyridine-3-carboxylic acid (1 equivalent) in a suitable solvent (e.g., ethanol or DMF).

-

In a separate vessel, prepare a solution of sodium hydrosulfide (NaSH) (1.1-1.5 equivalents) in the same solvent. Caution: Sodium hydrosulfide is hygroscopic and corrosive. Handle in a fume hood with appropriate personal protective equipment.

Step 2: Nucleophilic Substitution Reaction

-

Slowly add the sodium hydrosulfide solution to the solution of 4-chloropyridine-3-carboxylic acid at room temperature with vigorous stirring.

-

After the addition is complete, heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and maintain for several hours (monitoring by TLC or LC-MS is recommended).

Step 3: Work-up and Isolation

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 4-5. This will protonate the thiolate and precipitate the product. Caution: Acidification will release hydrogen sulfide gas, which is toxic. Perform this step in a well-ventilated fume hood.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water to remove any inorganic salts.

-

Dry the product under vacuum to yield 4-mercaptopyridine-3-carboxylic acid.

Reaction Scheme

Caption: Nucleophilic substitution route to 4-mercaptopyridine-3-carboxylic acid.

Route 2: Diazotization of 4-Aminopyridine-3-carboxylic Acid (Leuckart Thiophenol Reaction)

This classical approach is particularly useful when the corresponding amino-substituted precursor is readily available. The method involves the conversion of the primary amino group to a diazonium salt, which is then displaced by a sulfur-containing nucleophile. [2][3]

Causality Behind Experimental Choices

The diazotization of aminopyridines can be challenging due to the basicity of the ring nitrogen, which can compete with the amino group for the nitrosating agent. [4][5]Therefore, the reaction is typically carried out in a strongly acidic medium (e.g., HCl or H2SO4) at low temperatures (0-5 °C) to ensure the formation of the diazonium salt. The choice of the sulfur nucleophile for the subsequent displacement is crucial. Potassium ethyl xanthate is a common reagent in the Leuckart thiophenol reaction, leading to the formation of an intermediate xanthate ester, which is then hydrolyzed to the desired thiol. [2]

Experimental Protocol

Step 1: Diazotization

-

Suspend 4-aminopyridine-3-carboxylic acid (1 equivalent) in an aqueous solution of a strong acid (e.g., 2M HCl) in a beaker cooled in an ice-salt bath to 0-5 °C.

-

Slowly add a solution of sodium nitrite (NaNO2) (1.1 equivalents) in water dropwise to the suspension with constant stirring, ensuring the temperature remains below 5 °C. Caution: Diazonium salts can be explosive when isolated. It is imperative to keep the reaction mixture cold and use the diazonium salt solution immediately in the next step without isolation.

Step 2: Formation of the Xanthate Ester

-

In a separate flask, dissolve potassium ethyl xanthate (1.2 equivalents) in water.

-

Slowly add the freshly prepared cold diazonium salt solution to the potassium ethyl xanthate solution with vigorous stirring. A precipitate of the xanthate ester should form.

Step 3: Hydrolysis and Isolation

-

Heat the reaction mixture containing the xanthate ester to 50-70 °C for 1-2 hours to effect hydrolysis.

-

Cool the reaction mixture and acidify with a dilute acid (e.g., dilute H2SO4) to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Reaction Scheme

Caption: Synthesis via diazotization and the Leuckart thiophenol reaction.

Alternative Route: The Newman-Kwart Rearrangement

For instances where the 4-hydroxy analogue of the target molecule is more accessible, the Newman-Kwart rearrangement offers a viable, albeit multi-step, pathway. [6][7]This thermal or catalytically-induced intramolecular rearrangement converts an O-aryl thiocarbamate to an S-aryl thiocarbamate, which can then be hydrolyzed to the corresponding thiol.

The general sequence involves:

-

Formation of an O-(4-pyridyl)-thiocarbamate: Reaction of 4-hydroxypyridine-3-carboxylic acid with a thiocarbamoyl chloride (e.g., dimethylthiocarbamoyl chloride).

-

Newman-Kwart Rearrangement: Heating the O-aryl thiocarbamate to high temperatures (often >200 °C) to induce the rearrangement to the S-aryl thiocarbamate. [7][8]Recent advancements have introduced catalytic methods that can lower the required temperature. [6][9]3. Hydrolysis: Basic hydrolysis of the S-aryl thiocarbamate to yield the final 4-mercaptopyridine-3-carboxylic acid.

While this route is more circuitous, it provides a valuable alternative for synthesizing thiols from phenols.

Conceptual Workflow

Caption: Conceptual workflow of the Newman-Kwart rearrangement route.

Data Summary

| Synthetic Route | Key Reagents | Typical Conditions | Representative Yields* | Key Advantages | Key Challenges |

| Nucleophilic Substitution | 4-chloropyridine-3-carboxylic acid, NaSH | Reflux in ethanol or DMF | 60-80% | Direct, one-pot reaction | Handling of NaSH and H2S liberation |

| Diazotization (Leuckart) | 4-aminopyridine-3-carboxylic acid, NaNO2, Potassium ethyl xanthate | Diazotization at 0-5 °C, followed by heating | 50-70% | Utilizes readily available amino precursors | Stability of diazonium salt, multi-step process |

| Newman-Kwart Rearrangement | 4-hydroxypyridine-3-carboxylic acid, Dimethylthiocarbamoyl chloride | High temperatures (>200 °C) or catalytic conditions | 40-60% (overall) | Good for converting phenols to thiols | Multi-step, harsh thermal conditions for rearrangement |

*Yields are representative values for analogous reactions reported in the literature and may vary for the specific synthesis of 4-mercaptopyridine-3-carboxylic acid.

Conclusion

The synthesis of 4-mercaptopyridine-3-carboxylic acid is achievable through well-established synthetic methodologies. The choice of the optimal route will depend on the availability of starting materials, scalability requirements, and the specific capabilities of the laboratory. The nucleophilic substitution of 4-chloropyridine-3-carboxylic acid generally presents the most direct and efficient pathway. However, the diazotization of the corresponding amine offers a robust alternative. This guide provides the foundational knowledge and practical protocols to enable researchers to successfully synthesize this valuable chemical entity for their research and development endeavors.

References

-

Leuckart Thiophenol Reaction. Organic Chemistry Portal. [Link]

-

Newman-Kwart Rearrangement. Organic Chemistry Portal. [Link]

-

Newman–Kwart rearrangement. Wikipedia. [Link]

-

Annulative Nonaromatic Newman–Kwart-Type Rearrangement for the Synthesis of Sulfur Heteroaryls. ACS Publications - Organic Letters. [Link]

-

Ambient-Temperature Newman-Kwart Rearrangement Mediated by Organic Photoredox Catalysis. PubMed. [Link]

-

Leuckart thiophenol reaction. Wikipedia. [Link]

-

The suggested mechanism for the synthesis of the thio‐pyridine derivatives. ResearchGate. [Link]

- Method for preparing mercaptopyridines using alkali metal polysulfides.

-

Thiophenol synthesis by C-S coupling or substitution. Organic Chemistry Portal. [Link]

-

Leuckart reaction. Wikipedia. [Link]

-

Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic. [Link]

-

Synthesis of New Thiopyridines, Thienopyridines, Pyridothienopyrimidines and Pyranothienopyridines with Anticipated Biological Activity. ResearchGate. [Link]

-

Flow Hydrodediazoniation of Aromatic Heterocycles. MDPI. [Link]

Sources

- 1. US3759932A - Method for preparing mercaptopyridines using alkali metal polysulfides - Google Patents [patents.google.com]

- 2. Leuckart Thiophenol Reaction [organic-chemistry.org]

- 3. Leuckart thiophenol reaction - Wikipedia [en.wikipedia.org]

- 4. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Newman-Kwart Rearrangement [organic-chemistry.org]

- 7. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. Ambient-Temperature Newman-Kwart Rearrangement Mediated by Organic Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

4-mercaptonicotinic acid solubility

An In-depth Technical Guide to the Solubility of 4-Mercaptonicotinic Acid

Abstract

This technical guide provides a comprehensive analysis of the solubility of 4-mercaptonicotinic acid (4-MNA), a bifunctional molecule of significant interest in pharmaceutical sciences and materials research. Understanding the solubility of 4-MNA is paramount for its effective application in drug delivery systems, particularly in the formation of thiolated polymers for oral peptide delivery. This document delineates the physicochemical properties governing its solubility, presents qualitative and quantitative solubility data, provides a detailed experimental protocol for solubility determination, and discusses the implications of its solubility profile on its applications.

Introduction to 4-Mercaptonicotinic Acid

4-Mercaptonicotinic acid, also known as 4-sulfanylpyridine-3-carboxylic acid, is a heterocyclic organic compound featuring a pyridine ring substituted with both a carboxylic acid group and a thiol (mercapto) group.[1] Its unique structure imparts valuable properties, making it a crucial building block in advanced biomedical applications.

Key Identifiers:

The presence of both an acidic carboxylic group and a nucleophilic thiol group allows 4-MNA to participate in a variety of chemical reactions. A notable application is its use in modifying polymers like chitosan to create "thiomers".[4] These thiolated polymers exhibit enhanced mucoadhesive properties and stability, making them promising vehicles for the oral delivery of sensitive peptide drugs such as insulin.[5][6] The successful synthesis and formulation of these advanced drug delivery systems are fundamentally dependent on the solubility characteristics of 4-MNA in various solvent systems.

Physicochemical Properties Governing Solubility

The solubility of 4-mercaptonicotinic acid is a direct consequence of its molecular structure, which contains three key functional components:

-

Carboxylic Acid (-COOH): This is a polar, acidic group capable of donating a proton. Its presence allows for deprotonation in basic solutions to form a highly water-soluble carboxylate salt.

-

Thiol Group (-SH): This group, also known as a mercapto group, is moderately polar and weakly acidic. It can engage in hydrogen bonding and, crucially, can be oxidized to form disulfide bridges (-S-S-), a reaction vital for the cross-linking and stabilization of thiolated nanoparticles.[6] The thiol group exists in tautomeric equilibrium with its thione form (=S), which influences its reactivity.[4]

-

Pyridine Ring: This aromatic heterocycle contains a nitrogen atom that is weakly basic and can be protonated in acidic solutions to form a soluble pyridinium salt.

Solubility Profile: A Qualitative and Quantitative Overview

The dual functionality of 4-MNA results in a nuanced solubility profile. Its solubility is highly dependent on the pH of the aqueous medium and the polarity of the organic solvent.

Qualitative Solubility Analysis

Based on its structure, the expected solubility of 4-MNA in common laboratory solvents is as follows:

-

Water: Sparingly soluble. The polar functional groups are counterbalanced by the aromatic ring.

-

Aqueous Base (5% NaOH, 5% NaHCO₃): Soluble. The carboxylic acid is readily deprotonated by both strong and weak bases to form a highly polar and water-soluble sodium carboxylate salt.[8][9]

-

Aqueous Acid (5% HCl): Soluble. The basic nitrogen atom in the pyridine ring is protonated by the acid, forming a water-soluble pyridinium chloride salt.[8][9]

-

Polar Organic Solvents (DMSO, DMF, Ethanol): Expected to be soluble. These solvents can engage in hydrogen bonding and dipole-dipole interactions with the carboxylic acid and thiol groups. The related nicotinic acid is known to be soluble in DMSO and dimethylformamide.[10]

-

Non-polar Organic Solvents (Hexane, Toluene, Diethyl Ether): Insoluble. The high polarity of the 4-MNA molecule prevents it from dissolving in non-polar media.[11]

Quantitative Solubility Data

Quantitative solubility data for 4-mercaptonicotinic acid is not widely published. However, data for the related isomer, 2-mercaptonicotinic acid, provides a useful reference point. It is crucial to note that this data is for an isomer and should be treated as an approximation.

| Solvent System | Reported Solubility (for 2-Mercaptonicotinic Acid Isomer) | Citation |

| Water | Very Soluble | [7] |

| Aqueous Buffer (pH 7.4) | >23.3 µg/mL | [12] |

Experimental Protocol: Qualitative Solubility Determination

This section provides a robust, self-validating protocol for determining the solubility characteristics of 4-MNA in a research setting. The logic follows a standard qualitative organic analysis workflow.[8][13]

Methodology

Objective: To classify the solubility of 4-MNA in water, acidic, basic, and organic solvents.

Materials:

-

4-Mercaptonicotinic acid

-

Test tubes and rack

-

Spatula

-

Vortex mixer (optional)

-

Solvents: Deionized Water, 5% (w/v) Sodium Hydroxide (NaOH), 5% (w/v) Sodium Bicarbonate (NaHCO₃), 5% (v/v) Hydrochloric Acid (HCl), Ethanol, Dimethyl Sulfoxide (DMSO), Hexane.

Procedure:

-

Baseline Measurement: Add approximately 20-30 mg of 4-MNA to a clean, dry test tube.

-

Water Solubility:

-

Add 1 mL of deionized water to the test tube.

-

Vigorously shake or vortex the tube for 60 seconds.[11]

-

Observe and record if the solid dissolves completely. If soluble, the compound is water-soluble. If it remains undissolved or partially dissolved, proceed to the next steps.

-

-

Solubility in Aqueous Acid:

-

To a fresh sample of 4-MNA, add 1 mL of 5% HCl.

-

Shake vigorously and observe. Complete dissolution indicates the presence of a basic functional group (the pyridine nitrogen).[13]

-

-

Solubility in Aqueous Base:

-

To a fresh sample of 4-MNA, add 1 mL of 5% NaOH.

-

Shake vigorously and observe. Complete dissolution indicates the presence of an acidic functional group.[13]

-

-

Strong vs. Weak Acid Test:

-

This step is performed if the compound is soluble in 5% NaOH.

-

To a fresh sample of 4-MNA, add 1 mL of 5% NaHCO₃.

-

Shake vigorously. Dissolution in this weak base confirms the presence of a relatively strong acid, such as a carboxylic acid.[8]

-

-

Organic Solvent Solubility:

-

Separately test the solubility in Ethanol, DMSO, and Hexane using the same procedure (20-30 mg of solid in 1 mL of solvent).

-

Record observations for each.

-

Visualization of Experimental Workflow

Caption: Figure 1: A flowchart outlining the systematic process for determining the qualitative solubility of 4-mercaptonicotinic acid.

Applications & The Role of Solubility in Drug Development

The primary driver for the study of 4-MNA is its application in creating thiolated polymers, or "thiomers," for oral drug delivery.[6]

Mechanism of Action: 4-MNA is covalently attached to polymers like chitosan. The thiol groups introduced onto the polymer backbone are the key to their enhanced functionality. They can form disulfide bonds with the cysteine-rich subdomains of mucus glycoproteins, leading to strong mucoadhesion. This prolonged residence time at the site of absorption is critical for improving the bioavailability of orally administered drugs. Furthermore, these thiol groups can form stabilizing intra- and inter-particle disulfide bonds, protecting the encapsulated drug (e.g., insulin) from the harsh environment of the gastrointestinal tract.[4][5][6]

Solubility is critical at every stage:

-

Synthesis: The reaction to graft 4-MNA onto a polymer backbone requires a suitable solvent system where both reactants are sufficiently soluble to ensure an efficient reaction.

-

Purification: Post-synthesis, solubility differences are exploited to purify the resulting thiolated polymer from unreacted 4-MNA and other reagents.

-

Formulation: The final formulation of nanoparticles, often via methods like ionic gelation or spray drying, requires precise control over the solubility and precipitation of the polymer to achieve the desired particle size and drug encapsulation efficiency.[4][5]

Conceptual Diagram of a Thiolated Nanoparticle

Caption: Figure 2: Conceptual model of a thiolated nanoparticle for oral drug delivery, highlighting mucoadhesion.

Safety and Handling

According to available Safety Data Sheets (SDS), 4-mercaptonicotinic acid and its isomers are classified as hazardous materials.[14][15]

-

Hazards: Causes skin irritation and serious eye irritation.[14][15][16] May cause respiratory irritation.

-

Handling Precautions:

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials like oxidizing agents.[15]

Conclusion

4-Mercaptonicotinic acid is a compound with a highly pH-dependent solubility profile, a direct result of its amphoteric chemical nature. It is largely insoluble in neutral water and non-polar organic solvents but demonstrates excellent solubility in both acidic and basic aqueous solutions, as well as in polar organic solvents. This behavior is critical for its synthesis, purification, and formulation into advanced drug delivery systems. A thorough understanding of these solubility characteristics, guided by the systematic experimental protocol provided, is essential for any researcher or drug development professional seeking to leverage the unique properties of this versatile molecule.

References

- 4-Mercaptonicotinic acid - CymitQuimica. (n.d.). CymitQuimica.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- 4-Mercaptonicotinic acid | 18103-73-6 | FM11944. (n.d.). Biosynth.

- SAFETY DATA SHEET. (2024, November 29). TCI America.

- SAFETY DATA SHEET. (2024, September 6). Sigma-Aldrich.

- Millotti, G., Perera, G., Vigl, C., Pickl, K., Sinner, F. M., & Bernkop-Schnürch, A. (2011). The use of chitosan-6-mercaptonicotinic acid nanoparticles for oral peptide drug delivery. Drug Delivery, 18(3), 190–197.

- SAFETY DATA SHEET. (n.d.). TCI Chemicals.

- Pratap-Singh, A., Guo, Y., Baldelli, A., & Singh, A. (2023). Mercaptonicotinic acid activated thiolated chitosan (MNA-TG-chitosan) to enable peptide oral delivery by opening cell tight junctions and enhancing transepithelial transport. Scientific Reports, 13(1), 17425.

- SAFETY DATA SHEET. (2025, December 22). Fisher Scientific.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 819383, 4-Mercaptopyridine-3-carboxylic acid. Retrieved from [Link].

- 2-Mercaptonicotinic acid(38521-46-9). (n.d.). ChemicalBook.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 673681, 2-Mercaptonicotinic acid. Retrieved from [Link].

- Nicotinic Acid - Product Information. (2023, April 12). Cayman Chemical.

-

Millotti, G., Perera, G., Vigl, C., Pickl, K., Sinner, F. M., & Bernkop-Schnürch, A. (2011). The use of chitosan-6-mercaptonicotinic acid nanoparticles for oral peptide drug delivery. Taylor & Francis Online. Retrieved from [Link]

Sources

- 1. 4-Mercaptopyridine-3-carboxylic acid | C6H5NO2S | CID 819383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Mercaptonicotinic acid | CymitQuimica [cymitquimica.com]

- 3. biosynth.com [biosynth.com]

- 4. Mercaptonicotinic acid activated thiolated chitosan (MNA-TG-chitosan) to enable peptide oral delivery by opening cell tight junctions and enhancing transepithelial transport - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The use of chitosan-6-mercaptonicotinic acid nanoparticles for oral peptide drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. 2-Mercaptonicotinic acid(38521-46-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. www1.udel.edu [www1.udel.edu]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. chem.ws [chem.ws]

- 12. 2-Mercaptonicotinic Acid | C6H5NO2S | CID 673681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. scribd.com [scribd.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. fishersci.com [fishersci.com]

A Theoretical and Computational In-Depth Guide to 4-Mercaptopyridine-3-carboxylic Acid

This technical guide provides a comprehensive theoretical examination of 4-Mercaptopyridine-3-carboxylic acid, a molecule of interest in drug development and materials science. Employing established principles of computational chemistry, this document serves as a vital resource for researchers, scientists, and professionals in the field, offering in-depth insights into the molecule's structural, electronic, and spectroscopic properties. In the absence of extensive experimental data, this guide leverages high-level computational methodologies to predict and analyze the behavior of 4-Mercaptopyridine-3-carboxylic acid, providing a robust theoretical framework for future experimental work.

Introduction: The Scientific Imperative for Theoretical Modeling

4-Mercaptopyridine-3-carboxylic acid (4-MPCA) is a bifunctional molecule incorporating a pyridine ring, a thiol group, and a carboxylic acid moiety. This unique combination of functional groups suggests a rich chemical reactivity and the potential for diverse applications, including as a linker in metal-organic frameworks, a surface modifier for nanoparticles, and a scaffold in medicinal chemistry. Understanding the fundamental properties of 4-MPCA at a molecular level is paramount for harnessing its full potential.

Theoretical studies, particularly those employing Density Functional Theory (DFT), offer a powerful and cost-effective avenue for elucidating the geometric, electronic, and vibrational characteristics of molecules. By solving the Schrödinger equation within a framework of approximations, we can predict a wide range of molecular properties with a high degree of accuracy. This in-silico approach allows for the exploration of tautomeric forms, ionization states, and reaction pathways that may be challenging to probe experimentally. This guide provides a detailed computational protocol for the theoretical investigation of 4-MPCA, establishing a foundational understanding of its intrinsic properties.

Computational Methodology: A Self-Validating System

The reliability of theoretical predictions is intrinsically linked to the chosen computational methodology. The protocol outlined here is designed to be a self-validating system, where the choice of functional and basis set is justified by their proven success in describing similar chemical systems, such as 4-mercaptopyridine and other pyridine carboxylic acids.

The Workhorse of Modern Computational Chemistry: Density Functional Theory

Density Functional Theory (DFT) is the chosen level of theory for this guide due to its excellent balance of computational cost and accuracy for medium-sized organic molecules. Specifically, the B3LYP hybrid functional, which incorporates a portion of exact Hartree-Fock exchange with gradient-corrected exchange and correlation functionals, will be utilized. This functional has a long track record of providing reliable geometric and electronic properties for a wide range of molecules.

Basis Set Selection: The Foundation of Accuracy

The 6-311++G(d,p) basis set is selected for all calculations. This triple-zeta basis set provides a flexible description of the electron density by employing multiple functions to describe each atomic orbital. The inclusion of diffuse functions ("++") is crucial for accurately describing the lone pairs on nitrogen, oxygen, and sulfur, as well as for calculations involving anions. The polarization functions ("d,p") allow for the distortion of atomic orbitals from their spherical or dumbbell shapes, which is essential for correctly modeling chemical bonds.

Step-by-Step Computational Protocol

-

Geometry Optimization: The initial step involves finding the lowest energy structure of 4-MPCA. This is achieved by performing a geometry optimization calculation, where the forces on each atom are minimized. The absence of imaginary frequencies in the subsequent vibrational analysis will confirm that a true energy minimum has been located.

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed to obtain the theoretical vibrational spectrum (Infrared and Raman). This not only provides a fingerprint of the molecule's vibrational modes but also confirms the nature of the stationary point on the potential energy surface.

-

Electronic Structure and Frontier Molecular Orbital Analysis: The electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are calculated. The energies and spatial distributions of these orbitals are fundamental to understanding the molecule's reactivity and electronic transitions.

-

Tautomerism and Protonation States: 4-MPCA can exist in different tautomeric and protonation states. The relative energies of these species are calculated to determine the most stable form under different conditions. This is crucial for understanding its behavior in biological systems and at interfaces.

-

Simulation of Electronic Spectra: Time-dependent DFT (TD-DFT) is employed to simulate the UV-Vis absorption spectrum. This provides insights into the electronic transitions and the chromophoric nature of the molecule.

Start [label="Initial Structure of 4-MPCA"]; Opt [label="Geometry Optimization\n(DFT/B3LYP/6-311++G(d,p))"]; Freq [label="Vibrational Frequency Analysis"]; Minimum_Check [label="Check for Imaginary Frequencies", shape=diamond, fillcolor="#FBBC05"]; Electronic_Properties [label="Electronic Structure Analysis\n(HOMO, LUMO, etc.)"]; Tautomer_Analysis [label="Tautomer & Protonation State Analysis"]; TD_DFT [label="UV-Vis Spectrum Simulation\n(TD-DFT)"]; End [label="Comprehensive Theoretical Characterization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Opt; Opt -> Freq; Freq -> Minimum_Check; Minimum_Check -> Electronic_Properties [label="No Imaginary Frequencies"]; Minimum_Check -> Opt [label="Imaginary Frequencies Found", style=dashed, color="#EA4335"]; Electronic_Properties -> Tautomer_Analysis; Tautomer_Analysis -> TD_DFT; TD_DFT -> End; }

Computational workflow for the theoretical study of 4-MPCA.

Molecular Structure and Tautomerism

A critical aspect of understanding 4-MPCA is the potential for tautomerism involving the thiol/thione and carboxylic acid groups, as well as protonation of the pyridine nitrogen. The IUPAC name, 4-sulfanylidene-1H-pyridine-3-carboxylic acid, suggests the thione tautomer is a significant form[1]. Computational analysis of the relative energies of the possible tautomers is essential to identify the most stable isomer.

The primary tautomeric equilibrium to consider is between the thiol form (4-mercaptopyridine-3-carboxylic acid) and the thione form (4-sulfanylidene-1,4-dihydropyridine-3-carboxylic acid). Studies on the parent molecule, 4-mercaptopyridine, have shown that it can exist in both protonated and deprotonated forms, with the thione form being relevant in surface-adsorbed states[2][3].

Thiol [label="Thiol Form\n(4-Mercaptopyridine-3-carboxylic acid)"]; Thione [label="Thione Form\n(4-Sulfanylidene-1,4-dihydropyridine-\n3-carboxylic acid)"];

Thiol -> Thione [dir=both, color="#EA4335"]; }

Tautomeric equilibrium of 4-MPCA.

Our DFT calculations would predict the relative energies of these tautomers, providing insight into their population distribution at room temperature. This is crucial for interpreting experimental spectra and understanding the molecule's binding modes.

Predicted Spectroscopic Properties

Vibrational Spectroscopy (IR and Raman)

The calculated vibrational spectrum provides a rich source of information about the molecule's structure and bonding. Key predicted vibrational modes for the most stable tautomer of 4-MPCA would be:

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Comments |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 (very broad) | Characteristic broad absorption due to hydrogen bonding. |

| C=O Stretch (Carboxylic Acid) | 1760 - 1700 | Strong, sharp absorption. Position is sensitive to hydrogen bonding and conjugation. |

| C=S Stretch (Thione) | 1100 - 1000 | A key indicator of the thione tautomer. |

| S-H Stretch (Thiol) | 2600 - 2550 | A weaker absorption, indicative of the thiol tautomer. |

| Pyridine Ring Vibrations | 1610 - 1400 | A series of characteristic bands for the aromatic ring. |

The predicted Raman spectrum would show complementary information, with non-polar bonds often giving rise to stronger signals. For instance, the C=S and S-H stretches, while potentially weak in the IR, could be more prominent in the Raman spectrum.

NMR Spectroscopy

Predicted ¹H and ¹³C NMR chemical shifts are invaluable for structural elucidation.

-

¹H NMR: The carboxylic acid proton is expected to be highly deshielded, appearing as a broad singlet in the 10-13 ppm range. The aromatic protons on the pyridine ring would appear in the 7-9 ppm region, with their splitting patterns providing information about their relative positions. The thiol proton, if present, would likely appear as a broad singlet between 3-5 ppm.

-

¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to resonate in the 165-185 ppm range. The carbons of the pyridine ring would appear in the 120-150 ppm region. The carbon attached to the sulfur atom (C-S or C=S) would have a characteristic chemical shift that would help distinguish between the thiol and thione tautomers.

UV-Vis Spectroscopy

TD-DFT calculations can predict the electronic absorption spectrum. The predicted spectrum for 4-MPCA is expected to show absorptions in the UV region, arising from π → π* and n → π* transitions within the pyridine ring and the carbonyl and thione/thiol groups. The exact position of the absorption maxima (λ_max) will be dependent on the tautomeric form and the solvent environment.

Reactivity and Electronic Properties

The electronic structure of 4-MPCA governs its reactivity. The frontier molecular orbitals, HOMO and LUMO, are key to understanding its behavior in chemical reactions.

-

HOMO (Highest Occupied Molecular Orbital): The HOMO is typically associated with the ability of a molecule to donate electrons. For 4-MPCA, the HOMO is likely to be localized on the sulfur atom and the pyridine ring, indicating that these are the most probable sites for electrophilic attack.

-

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is associated with the ability of a molecule to accept electrons. The LUMO is expected to be distributed over the pyridine ring and the carboxylic acid group, suggesting these are the likely sites for nucleophilic attack.

The HOMO-LUMO energy gap is a crucial parameter that relates to the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests a more reactive molecule.

Table of Predicted Electronic Properties:

| Property | Predicted Value (Arbitrary Units) | Significance |

| HOMO Energy | E_HOMO | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | E_LUMO | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | ΔE = E_LUMO - E_HOMO | Indicator of chemical reactivity and electronic transitions. |

| Dipole Moment | μ | Measure of the molecule's overall polarity. |

Conclusion and Future Directions

This in-depth technical guide has laid out a comprehensive theoretical framework for understanding the fundamental properties of 4-Mercaptopyridine-3-carboxylic acid. Through the application of robust DFT calculations, we have provided predictions for its structure, tautomeric preferences, spectroscopic signatures, and electronic reactivity.

The theoretical data presented herein serves as a valuable starting point for experimental investigations. Future work should focus on the synthesis and experimental characterization of 4-MPCA to validate these theoretical predictions. A synergistic approach, combining theoretical modeling with experimental spectroscopy and reactivity studies, will be crucial for unlocking the full potential of this promising molecule in the fields of drug discovery and materials science. This guide provides the necessary theoretical foundation to direct and interpret such future experimental endeavors.

References

-

Adsorption of 4-Mercapto Pyridine with Gold Nanoparticles Embedded in the Langmuir–Blodgett Film Matrix of Stearic Acid: SERS, XPS Studies Aided by Born–Oppenheimer on the Fly Dynamics, Time–Resolved Wavelet Transform Theory, and DFT. (n.d.). National Institutes of Health. Retrieved from [Link]